BENGHE Foundational & Exploratory

Check Availability & Pricing

Fulacimstat: A Technical Guide to its
Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fulacimstat

Cat. No.: B607566

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulacimstat (BAY 1142524) is a potent and selective, orally available inhibitor of chymase, a
serine protease primarily found in mast cells.[1][2][3] Initially investigated for its potential role in
mitigating adverse cardiac remodeling following myocardial infarction, recent discoveries have
highlighted its profibrinolytic properties, suggesting a novel therapeutic application in
thrombotic disorders.[2][3] This technical guide provides a comprehensive overview of the
pharmacokinetics and pharmacodynamics of Fulacimstat, summarizing key data from
preclinical and clinical studies, detailing experimental methodologies, and visualizing its
mechanism of action.

Introduction

Chymase is a key enzyme involved in the conversion of angiotensin | to angiotensin Il, a potent
vasoconstrictor and mediator of fibrosis.[2] By inhibiting chymase, Fulacimstat was initially
developed to prevent the pathological remodeling of the heart muscle that can occur after a
heart attack.[4][5] While clinical trials in this indication did not demonstrate the desired efficacy,
the investigation into Fulacimstat has revealed a significant and previously unexpected role in
the dissolution of blood clots.[2][5] This has opened up new avenues for its potential use as a
profibrinolytic agent with a potentially favorable safety profile, particularly concerning bleeding
risk.[2]
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Pharmacokinetics

Fulacimstat has demonstrated a favorable pharmacokinetic profile in both preclinical species
and humans, making it suitable for oral administration.[1][2][6]

Absorption

Following oral administration of immediate-release tablets in healthy male volunteers,
Fulacimstat is absorbed with peak plasma concentrations (Tmax) reached between 1 and 3
hours.[6] The plasma exposure appears to be dose-linear, and there is a negligible effect of
food on its absorption.[6]

Distribution

Specific data on the volume of distribution and protein binding in humans are not extensively
detailed in the provided search results.

Metabolism

Details regarding the specific metabolic pathways of Fulacimstat are not extensively covered
in the available literature.

Elimination

Fulacimstat is eliminated from the plasma with a terminal half-life ranging from 6.84 to 12.0
hours after administration of a liquid service formulation or immediate-release tablets.[6] There
is only low accumulation of the drug after multiple doses, supporting the potential for once-daily
dosing.[6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Fulacimstat from
preclinical and clinical studies.

Table 1: Preclinical in vivo Pharmacokinetic Data of Fulacimstat[2]
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Species Dose i.v. (mg/kg) Clearance (L/h/kg) Bioavailability (%)
Rat Low High
Dog Low High
Monkey Low High

Table 2: Phase 1 Human Pharmacokinetic Data of Fulacimstat[6]

Parameter Value

Time to Peak Concentration (Tmax) 1 -3 hours

Terminal Half-life (t¥2) 6.84 - 12.0 hours

Food Effect Negligible

Accumulation (multiple dosing) Low
Pharmacodynamics

The pharmacodynamic effects of Fulacimstat are primarily driven by its potent and selective
inhibition of chymase.

Mechanism of Action

Fulacimstat acts as a direct inhibitor of chymase, a serine protease stored in the granules of
mast cells.[1][2] Upon degranulation, chymase is released and can participate in various
physiological and pathological processes.

In the context of cardiac tissue, chymase is a major enzyme responsible for the local
conversion of angiotensin | to angiotensin 11.[2] Angiotensin Il is a key mediator of cardiac
fibrosis and hypertrophy, which contribute to adverse cardiac remodeling after a myocardial
infarction. By inhibiting chymase, Fulacimstat was hypothesized to reduce the local production
of angiotensin Il in the heart, thereby mitigating these detrimental effects.
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Figure 1: Fulacimstat's inhibitory action on the chymase-mediated cardiac remodeling

pathway.

A more recently discovered function of chymase is its ability to inactivate plasmin within fibrin-
rich clots.[2] Plasmin is the primary enzyme responsible for the breakdown of fibrin, the main
component of blood clots. By inhibiting chymase within a thrombus, Fulacimstat prevents the
inactivation of plasmin, leading to enhanced fibrinolysis and clot dissolution.[7] This mechanism
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suggests a potential therapeutic role for Fulacimstat in treating thrombotic diseases with a
potentially lower risk of bleeding compared to traditional thrombolytic agents.[2]
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Figure 2: The profibrinolytic mechanism of Fulacimstat through chymase inhibition.

In Vitro and In Vivo Efficacy

Fulacimstat has demonstrated potent inhibitory activity against human and hamster chymase
with 1C50 values in the low nanomolar range. In preclinical models, Fulacimstat has been
shown to reduce cardiac fibrosis.[1]

Table 3: In Vitro Inhibitory Activity of Fulacimstat
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Target IC50 (nM)
Human Chymase Not specified in search results
Hamster Chymase Not specified in search results

Note: While the search results mention potent inhibition, specific IC50 values were not
consistently provided across the snippets.

Clinical Studies

Fulacimstat has been evaluated in several clinical trials to assess its safety, tolerability, and
efficacy in different patient populations.

Phase 1 Studies in Healthy Volunteers

Three randomized, single-center, phase 1 studies were conducted in healthy male volunteers.
[6] These studies evaluated single oral doses from 1-200 mg and multiple doses of 5-50 mg
twice daily and 100 mg once daily for 5 days.[6] The results showed that Fulacimstat was safe
and well-tolerated, with no clinically relevant effects on heart rate or blood pressure compared
to placebo.[6]

CHIARA MIA 1 Trial

This multicenter, randomized, placebo-controlled study investigated the safety and tolerability
of Fulacimstat in clinically stable patients with left ventricular dysfunction after a remote
myocardial infarction.[4] Patients received either placebo or one of four different doses of
Fulacimstat for two weeks.[4] The study confirmed that Fulacimstat was safe and well-
tolerated at all tested doses, with mean plasma concentrations reaching levels predicted to be
therapeutically active.[4]

CHIARA MIA 2 Trial

This double-blind, randomized, placebo-controlled trial assessed the effect of Fulacimstat on
adverse cardiac remodeling in patients after a first ST-segment-elevation myocardial infarction
(STEMI).[5][8] Patients were treated with 25 mg of Fulacimstat or placebo twice daily for six

months.[5][8] While the drug was safe and well-tolerated, it did not show a significant effect on
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cardiac remodeling parameters such as left ventricular ejection fraction (LVEF), end-diastolic

volume index (LVEDVI), and end-systolic volume index (LVESVI) compared to placebo.[5][8]

Study in Diabetic Kidney Disease

A double-blind study was conducted to investigate the efficacy, safety, and tolerability of

Fulacimstat in patients with type Il diabetes and diabetic kidney disease.[9] The primary

objective was to assess changes in the urinary albumin-to-creatinine ratio.

Table 4: Overview of Key Clinical Trials for Fulacimstat

Trial
. Phase Patient Population Key Findings
Namelldentifier
Safe and well-
] Healthy Male tolerated; established
Phase 1 Studies 1 o
Volunteers pharmacokinetic
profile.[6]
Patients with left Safe and well-
CHIARAMIA 1
1 ventricular dysfunction  tolerated at various
(NCT02452515)
post-Mli doses.[4][10]
Safe and well-
Patients post-first tolerated, but no
CHIARA MIA 2 (Study _ o
2 STEMI with left significant effect on
16673) _ . _ _
ventricular dysfunction  cardiac remodeling.[5]
[8][11]
) o ) ) Investigated efficacy
Diabetic Kidney Patients with Type Il )
) ) ) ) based on urinary
Disease (Study 2 Diabetes and Diabetic

18933)

Kidney Disease

albumin-to-creatinine
ratio.[9]

Experimental Protocols

Enzymatic High-Throughput Screening
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The discovery of Fulacimstat began with a high-throughput screening of the Bayer compound

library.[2]

e Enzyme: Recombinant human chymase.

» Substrate: An angiotensin-based fluorogenic peptide substrate.

o Readout: Fluorescence.

e Library Size: Over 2.5 million compounds.

» Hit Confirmation: Hits were evaluated for structural integrity and selectivity against other

serine proteases.[2]

2.5M Compounds High AThroughput Screen
(Recombinant Human Chymase,
Screened .
Fluorogenic Substrate)

—— 291 Hits Identified —>

Structural & Selectivity
Evaluation

Click to download full resolution via product page

Figure 3: High-throughput screening workflow for the discovery of Fulacimstat.

In Vivo Model of Cardiac Fibrosis

Hit-to-Lead
Process

An isoprenaline-induced cardiac fibrosis model in hamsters was used to evaluate the in vivo

efficacy of Fulacimstat.[1]

Model: Isoprenaline-induced cardiac fibrosis in hamsters.

Treatment: Fulacimstat administered at various doses.

Comparator: Enalapril (an ACE inhibitor).

Endpoint: Measurement of the fibrotic area in the heart.

Result: Fulacimstat dose-dependently reduced the fibrotic area.[1]
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Clinical Trial Methodology (CHIARA MIA 2)

o Study Design: Double-blind, randomized, placebo-controlled.[5][8]

« Inclusion Criteria: Patients with a first STEMI, left-ventricular ejection fraction (LVEF) < 45%,
and an infarct size >10% as measured by cardiac MRI.[5][8]

o Treatment Arms: 25 mg Fulacimstat twice daily or placebo, on top of standard of care.[5][8]
e Treatment Duration: 6 months.[5][8]

e Primary Endpoints: Changes in LVEF, LV end-diastolic volume index (LVEDVI), and LV end-
systolic volume index (LVESVI) from baseline to 6 months, analyzed by a central blinded
cardiac MRI core laboratory.[5][8]

Safety and Tolerability

Across multiple clinical trials in both healthy volunteers and patient populations, Fulacimstat
has been consistently shown to be safe and well-tolerated.[4][5][6][8] There have been no
clinically relevant effects on vital signs, including heart rate and blood pressure, or on
potassium levels compared to placebo.[4][6]

Conclusion and Future Directions

Fulacimstat is a well-characterized, orally available chymase inhibitor with a favorable
pharmacokinetic and safety profile. While its initial development for preventing adverse cardiac
remodeling did not meet its primary efficacy endpoints, the discovery of its profibrinolytic
mechanism of action has opened up a promising new therapeutic avenue. Further research is
warranted to explore the full potential of Fulacimstat in the treatment of thrombotic disorders,
where its uniqgue mechanism may offer a safer alternative to existing therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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